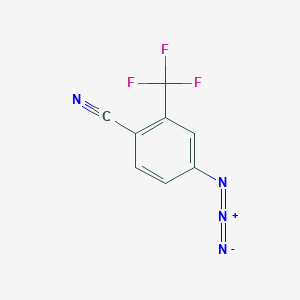

4-Azido-2-(trifluoromethyl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-azido-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N4/c9-8(10,11)7-3-6(14-15-13)2-1-5(7)4-12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKHCSMGRPZPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azido 2 Trifluoromethyl Benzonitrile

Strategies for Azide (B81097) Group Introduction onto the Aromatic Ring

The introduction of the highly energetic azido (B1232118) functional group onto the benzonitrile (B105546) scaffold is a critical step in the synthesis of 4-azido-2-(trifluoromethyl)benzonitrile. The electron-withdrawing nature of the trifluoromethyl and cyano groups facilitates certain synthetic transformations on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for the introduction of the azide group by displacing a suitable leaving group, typically a halogen, from the aromatic ring. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the trifluoromethyl and cyano moieties present in the target molecule's precursors.

The SNAr strategy commences with a halogenated precursor, most commonly 4-fluoro- (B1141089) or 4-chloro-2-(trifluoromethyl)benzonitrile. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The reaction is carried out using an azide source, with sodium azide (NaN₃) being the most common and cost-effective reagent.

The general reaction scheme involves the treatment of the 4-halo-2-(trifluoromethyl)benzonitrile with sodium azide in a suitable polar aprotic solvent. The trifluoromethyl group at the ortho position and the cyano group at the para position to the leaving group work in concert to stabilize the negatively charged Meisenheimer intermediate, thereby driving the reaction forward.

Table 1: Nucleophilic Aromatic Substitution for Azide Introduction

| Precursor | Azide Source | Typical Solvent | Product |

|---|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzonitrile (B106677) | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | This compound |

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Elevated temperatures are typically required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to the decomposition of the thermally sensitive azide product. Therefore, careful temperature control is crucial for achieving a high yield of the desired product while minimizing the formation of impurities. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Azidodediazoniation of Aromatic Diazonium Salts

An alternative and widely used method for the synthesis of aryl azides is the azidodediazoniation of aromatic diazonium salts. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently reacted with an azide source to yield the final product.

The starting material for this synthetic route is 4-amino-2-(trifluoromethyl)benzonitrile (B20432). The synthesis of this precursor has been documented in patent literature, often starting from m-trifluoromethyl fluorobenzene (B45895). A common synthetic sequence involves three main steps:

Positioning Bromination: m-Trifluoromethyl fluorobenzene is first brominated to introduce a bromine atom at the desired position on the aromatic ring.

Cyano Group Replacement: The bromo-intermediate then undergoes a cyanation reaction, typically using a cyanide source like cuprous cyanide, to replace the bromine with a cyano group, yielding 4-fluoro-2-(trifluoromethyl)benzonitrile.

Aminolysis Substitution: Finally, the fluoro-intermediate is subjected to ammonolysis, where it is treated with ammonia (B1221849) in a suitable solvent like ethanol (B145695) under pressure and heat. This step replaces the fluorine atom with an amino group, affording the desired 4-amino-2-(trifluoromethyl)benzonitrile precursor with high purity. nih.govresearchgate.net

Table 2: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

| Starting Material | Step 1 | Step 2 | Step 3 | Final Product |

|---|

The diazotization of 4-amino-2-(trifluoromethyl)benzonitrile is typically carried out in an acidic medium, such as aqueous hydrochloric or sulfuric acid, at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂). This reaction generates a transient diazonium salt solution.

The subsequent azidodediazoniation step involves the addition of an azide source to the freshly prepared diazonium salt solution. Sodium azide (NaN₃) is a commonly used reagent for this transformation. The highly unstable diazonium group is readily displaced by the azide ion, leading to the formation of this compound and the evolution of nitrogen gas. Trimethylsilyl azide (Me₃SiN₃) can also be employed as an azide source, sometimes offering milder reaction conditions. The reaction is generally rapid and needs to be performed with caution due to the potential for the formation of explosive intermediates.

Table 3: Azidodediazoniation of 4-amino-2-(trifluoromethyl)benzonitrile

| Precursor | Diazotizing Agent | Azide Source | Typical Conditions | Product |

|---|---|---|---|---|

| 4-amino-2-(trifluoromethyl)benzonitrile | Sodium Nitrite (NaNO₂) in acid | Sodium Azide (NaN₃) | 0-5 °C, aqueous medium | This compound |

Synthesis of Key Intermediates for this compound Preparation

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile is a significant area of study, with various routes developed to optimize yield, purity, and scalability. These methods often begin with commercially available halogenated or functionalized aromatic compounds. guidechem.com

Multi-step synthetic routes are commonly employed to construct the 4-amino-2-(trifluoromethyl)benzonitrile molecule. These pathways involve the sequential introduction and modification of functional groups on a benzene (B151609) ring.

One established method begins with 4-bromo-3-(trifluoromethyl)aniline. This starting material undergoes a cyanation reaction, typically using a cyanide source like copper(I) cyanide in a suitable solvent such as dimethylformamide, to replace the bromine atom with a nitrile group. guidechem.com

Another route utilizes 4-amino-2-(trifluoromethyl)benzaldehyde (B1525348) as the starting intermediate. chemicalbook.com This method involves a reaction with ammonia hydrogen sulfate (B86663) and acetic acid in toluene. The reaction is heated to reflux, followed by a basic workup and purification to yield the final product with high purity. chemicalbook.com

| Starting Material | Key Reagents | Conditions | Yield | Purity |

| 4-amino-2-trifluoromethylbenzaldehyde | Toluene, Acetic Acid, Ammonia Hydrogen Sulfate | Reflux, 16h | 98.9% | 99.9% |

| 4-bromo-3-trifluoromethyl-aniline | Copper(I) cyanide, Dimethylformamide | Heating, 2h | Not specified | Not specified |

Step 1: Positional Bromination

The first step involves a regioselective bromination of m-trifluoromethyl fluorobenzene. The reaction is carried out using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid under reflux conditions. This yields 4-fluoro-2-(trifluoromethyl)bromobenzene. google.com

Step 2: Cyano Group Displacement

The intermediate, 4-fluoro-2-(trifluoromethyl)bromobenzene, is then converted to 4-fluoro-2-(trifluoromethyl)benzonitrile. This is achieved through a cyanation reaction using copper(I) cyanide in quinoline (B57606) under reflux. The product is typically isolated via steam distillation. google.com

Step 3: Ammonolysis Substitution

In the final step, the fluorine atom is replaced by an amino group. 4-fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated, leading to the formation of crude 4-amino-2-(trifluoromethyl)benzonitrile, which is then purified by recrystallization from toluene. google.com

| Step | Starting Material | Key Reagents | Conditions | Product |

| 1 | m-trifluoromethyl fluorobenzene | Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid | Reflux, 5-7h | 4-fluoro-2-(trifluoromethyl)bromobenzene |

| 2 | 4-fluoro-2-(trifluoromethyl)bromobenzene | Copper(I) cyanide, Quinoline | Reflux, ~22h | 4-fluoro-2-(trifluoromethyl)benzonitrile |

| 3 | 4-fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia, Ethanol | Sealed vessel, 120°C, 8h | 4-amino-2-(trifluoromethyl)benzonitrile |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency in Academic Laboratories

When evaluating synthetic routes for use in academic laboratories, factors such as cost, availability of reagents, operational simplicity, yield, purity, and safety are paramount. The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile offers a clear comparison between traditional multi-step functionalizations and more modern, streamlined approaches.

In contrast, the three-step synthesis from m-trifluoromethyl fluorobenzene is more efficient and scalable for a laboratory setting. google.comgoogle.com

| Feature | Traditional Routes (e.g., from bromo-anilines) | Modern Route (from m-trifluoromethyl fluorobenzene) |

| Starting Material | Often requires pre-functionalized, more expensive precursors | Readily available and less expensive m-trifluoromethyl fluorobenzene google.com |

| Number of Steps | Can be lengthy with multiple functional group interconversions | A concise and direct three-step process google.com |

| Overall Yield | Often low, reported around 30% google.com | High, achieving 73-75% google.com |

| Purity of Product | May require extensive purification, impacting final purity google.com | High purity (>99%) achievable with simple recrystallization google.com |

| Operational Simplicity | Can involve complex and tedious procedures (e.g., repeated extractions) google.com | Simple, straightforward operations google.com |

| Reagent & Waste Profile | Uses multiple reagents, potentially generating more waste google.com | Uses fewer reagents and generates less harmful waste, which is easier to treat google.com |

For academic laboratories, where resources and time can be limited, the route from m-trifluoromethyl fluorobenzene offers a more practical and efficient approach. Its high yield, operational simplicity, and the use of readily available starting materials make it a superior choice for producing high-purity 4-amino-2-(trifluoromethyl)benzonitrile, the essential precursor for this compound. google.comgoogle.com

Chemical Transformations and Reactivity of 4 Azido 2 Trifluoromethyl Benzonitrile

Reactivity of the Azide (B81097) Group (–N₃)

The azide group is a versatile functional group known for its participation in a wide array of chemical transformations. In the context of 4-azido-2-(trifluoromethyl)benzonitrile, the azide's reactivity is the focal point for constructing more complex molecular architectures.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group readily undergoes [3+2] cycloaddition reactions with various unsaturated systems, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. While specific studies detailing the CuAAC reactivity of this compound are not extensively documented in the literature, the general mechanism and the influence of substituents on aryl azides are well-understood. The electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring of this compound are expected to influence its reactivity. Generally, both electron-rich and electron-deficient azides are effective substrates in CuAAC reactions.

The reaction typically proceeds under mild conditions, often in a mixture of solvents such as t-butanol and water, using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Table 1: Representative Conditions for CuAAC Reactions with Aryl Azides

| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | >95 |

| Propargyl Alcohol | CuI | DMF | Room Temperature | 98 |

| 1-Ethynyl-4-fluorobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 25 | 91 |

Note: The data in this table is representative of CuAAC reactions with various aryl azides and alkynes and is intended to illustrate typical reaction conditions. Specific yields for this compound may vary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. The reaction is driven by the release of ring strain in a cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), allowing the reaction to proceed without a catalyst. This is particularly advantageous for biological applications where copper toxicity is a concern.

The electronic nature of the azide can influence the rate of SPAAC. While electron-donating groups on the azide generally accelerate the reaction, studies with fluorinated aryl azides have shown that strategically placed electron-withdrawing groups can also enhance reaction kinetics. The trifluoromethyl group in this compound, being strongly electron-withdrawing, would be expected to modulate its reactivity in SPAAC.

Table 2: Second-Order Rate Constants for SPAAC Reactions of Aryl Azides with Strained Alkynes

| Aryl Azide | Strained Alkyne | Solvent | Rate Constant (M⁻¹s⁻¹) |

| Phenylazide | BCN | CD₃CN | 0.89 |

| 4-Azidoaniline | DBCO | CH₃CN/H₂O | 0.3 |

| Pentafluorophenylazide | BCN | CD₃CN | 1.4 |

Note: This table presents kinetic data for representative aryl azides to illustrate the range of reactivity in SPAAC. The specific rate constant for this compound is not available in the cited literature.

The reaction of azides with nitriles to form tetrazoles is a well-established transformation. This [3+2] cycloaddition is particularly relevant for this compound as it possesses both the azide and nitrile functionalities, though the intramolecular reaction is not the focus here. When reacted with an external nitrile, the azide group of this compound can form a tetrazole ring. The presence of the electron-withdrawing trifluoromethyl group on the benzonitrile (B105546) moiety is expected to enhance the rate of this reaction.

The mechanism of tetrazole formation from azides and nitriles has been the subject of detailed study. Theoretical calculations suggest that the reaction can proceed through a concerted or stepwise pathway. The presence of Lewis acids or proton sources can catalyze the reaction by activating the nitrile group towards nucleophilic attack by the azide.

For the reaction of this compound with another nitrile, the regioselectivity would be determined by the electronic and steric properties of the reacting nitrile. The kinetics of the reaction are significantly influenced by the substituents on both the azide and the nitrile. Electron-withdrawing groups on the nitrile component are known to lower the activation barrier for the cycloaddition, thereby increasing the reaction rate. A patent describes the synthesis of a tetrazole derivative from this compound and sodium azide, highlighting the utility of this reaction. In this case, the nitrile group of this compound reacts with an external azide source.

Table 3: Synthesis of a Tetrazole from this compound

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| This compound, Sodium Azide | Ammonium Chloride | DMF | 120 | 16 | 5-(4-Azido-2-(trifluoromethyl)phenyl)-1H-tetrazole |

Data derived from patent literature describing the synthesis of the corresponding tetrazole.

Reaction with Nitriles for Tetrazole Formation[9][10][11].

Thermally Induced Reactivity

Aryl azides are known to be thermally labile, and upon heating, they can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. The temperature at which this decomposition occurs is dependent on the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl and nitrile groups in this compound, generally decrease the thermal stability of aryl azides, leading to decomposition at lower temperatures.

Table 4: Decomposition Temperatures of Substituted Phenyl Azides

| Phenyl Azide Substituent | Decomposition Temperature (°C) |

| Unsubstituted | ~160-180 |

| 4-Nitro | ~140-150 |

| 2,4,6-Trinitro | ~120 |

Note: This table provides representative decomposition temperatures for various substituted phenyl azides to illustrate the effect of electron-withdrawing groups. The exact decomposition temperature of this compound may differ.

Photochemical Transformations

The primary photochemical transformation of this compound involves the absorption of ultraviolet (UV) light (typically 250–400 nm), leading to the cleavage of the N-N₂ bond and the release of nitrogen gas to form the aryl nitrene intermediate. rsc.orgthermofisher.com This process initially generates the singlet nitrene, which can then either react directly or undergo intersystem crossing to the triplet state. researchgate.net

While aryl nitrenes are the principal reactive intermediates from aryl azide photolysis, other species like nitrile ylides and nitrile imines are known in photochemistry but are generally not formed from this type of precursor. researchgate.net

Nitrene: The dominant intermediate, 4-cyano-3-(trifluoromethyl)phenylnitrene, is formed with high quantum efficiency.

Nitrile Ylides: These 1,3-dipoles are typically generated via the photochemical ring-opening of strained 2H-azirines, which themselves can be formed from the photolysis of vinyl azides. nih.govnih.gov

Nitrile Imines: These are commonly formed from the photolysis of tetrazoles. researchgate.net

Therefore, the photochemistry of this compound is overwhelmingly dictated by the reactivity of the resulting aryl nitrene.

The reactive intermediates generated from the photolysis of this compound can participate in photocycloaddition reactions.

Aziridination of Alkenes: The photogenerated nitrene can add across the double bond of an alkene to form an aziridine (B145994) ring. The stereochemistry of this reaction depends on the spin state of the nitrene. Singlet nitrenes typically add stereospecifically in a concerted fashion, while triplet nitrenes react in a stepwise, radical manner, leading to a loss of stereochemistry. researchgate.net Given the presence of the trifluoromethyl group, the resulting trifluoromethyl-substituted aziridines are valuable building blocks in medicinal chemistry. nih.govacs.org

[3+2] Cycloaddition: While less common under photochemical conditions where nitrene formation is rapid, the azide functional group itself can act as a 1,3-dipole and react with strained alkenes or alkynes in a [3+2] cycloaddition (Huisgen cycloaddition) to form triazolines or triazoles, respectively. This reaction path can sometimes compete with nitrene formation. rsc.orgacs.org

| Reaction Type | Substrate | Product | Intermediate |

| Aziridination | Alkene (e.g., Styrene) | Aziridine | Aryl Nitrene |

| [3+2] Cycloaddition | Alkyne (e.g., Phenylacetylene) | Triazole | Azide (as 1,3-dipole) |

The triplet state of the aryl nitrene, being a diradical, is capable of initiating radical transfer processes. The most common of these is hydrogen-atom transfer (HAT), where the nitrene abstracts a hydrogen atom from a suitable donor (like the solvent), generating an aminyl radical and a substrate-derived radical. nsf.gov

Additionally, triplet aryl nitrenes can react with molecular oxygen. rsc.org This can lead to the formation of nitro compounds, representing an oxidative transformation of the azide. While the term "azidooxygenation" often refers to specific electrochemical processes that add both azide and oxygen functionalities across a double bond, cornell.edunih.gov a related photo-induced process could involve the trapping of radical intermediates by oxygen. However, direct hydrogen abstraction and reactions of the excited azide or resulting nitrene remain the more documented photo-induced radical pathways for this class of compounds.

Reactivity of the Nitrile Group (–CN)

The nitrile group (–CN) in this compound is a versatile functional handle for further molecular elaboration. The carbon atom of the nitrile is electrophilic, and its reactivity is enhanced by the strong electron-withdrawing effect of the ortho-trifluoromethyl group. However, transformations of the nitrile must be conducted with care to avoid unintended reactions with the sensitive azide group.

Key reactions involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Mild conditions might yield the corresponding primary amide, 4-azido-2-(trifluoromethyl)benzamide. More forcing conditions (e.g., heating with strong acid or base) will lead to the formation of the carboxylic acid, 4-azido-2-(trifluoromethyl)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (4-azido-2-(trifluoromethyl)phenyl)methanamine. It is important to note that LiAlH₄ can also reduce the azide group, so reaction conditions would need to be carefully controlled.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(4-azido-2-(trifluoromethyl)phenyl)ethan-1-one. This reaction is generally compatible with the azide group. nih.gov

| Reaction Type | Reagents | Intermediate | Final Product |

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | - | 4-Azido-2-(trifluoromethyl)benzamide |

| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (strong) | Amide | 4-Azido-2-(trifluoromethyl)benzoic acid |

| Reduction | LiAlH₄, then H₂O | - | (4-Azido-2-(trifluoromethyl)phenyl)methanamine |

| Grignard Addition | 1. RMgX, 2. H₃O⁺ | Imine Salt | Ketone (Ar-CO-R) |

Nucleophilic Additions and Cyclization Reactions

The azide ion (N₃⁻) is recognized as a potent nucleophile, and its reactions are a cornerstone of synthetic chemistry for forming C-N bonds. masterorganicchemistry.com In the context of aromatic systems, nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly when the ring is activated by strong electron-withdrawing groups. The trifluoromethyl group in this compound significantly activates the aromatic ring towards such attacks.

Organic azides that contain suitable ortho substituents have the potential to undergo thermal cyclization, a process that involves the loss of dinitrogen gas. researchgate.net Furthermore, intramolecular cyclization can occur between azido (B1232118) and isocyanide or nitrile functionalities within the same molecule, often triggered by reagents or specific reaction conditions, leading to the formation of complex heterocyclic systems. nih.govacs.orgresearchgate.net While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the available literature, the principles of such reactions are well-established. For instance, the reaction between an azide and a nitrile group on an aryl-triazolyl moiety can be triggered by sodium azide to form cyclic cyanamides, which can then evolve into tetrazoles. acs.org

[3+2] Cycloaddition Reactions with Azides for Tetrazole Formation

The [3+2] cycloaddition reaction between a nitrile and an azide is the most direct and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles. ajgreenchem.comnih.govnih.gov This reaction, often catalyzed by Lewis or Brønsted acids, involves the activation of the nitrile group, followed by nucleophilic attack from the azide anion and subsequent ring closure to form the stable, aromatic tetrazole ring. youtube.com

The general mechanism for tetrazole formation from a nitrile and sodium azide typically proceeds under heated conditions in a polar aprotic solvent like DMF or DMSO. ajgreenchem.comyoutube.com The reaction can be catalyzed by various metal-based catalysts or nonmetallic catalysts to improve yields and reaction conditions. ajgreenchem.comnih.gov For substituted benzonitriles, the electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, such as the trifluoromethyl group, are expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack by the azide ion. acs.org

Below is a representative table of reaction conditions for the synthesis of 5-substituted 1H-tetrazoles from various benzonitriles, illustrating the general parameters for this type of transformation.

| Entry | Benzonitrile Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | SO3H-carbon | DMF | 100 | 6 | 92 |

| 2 | 4-Methoxybenzonitrile | SO3H-carbon | DMF | 100 | 7 | 88 |

| 3 | 4-Nitrobenzonitrile | SO3H-carbon | DMF | 100 | 5 | 95 |

| 4 | 4-Aminobenzonitrile | SO3H-carbon | DMF | 100 | 8 | 85 |

| 5 | Benzonitrile | Co(II)-complex | DMSO | 110 | 12 | 99 |

This table presents generalized data for the synthesis of tetrazoles from various benzonitriles to illustrate typical reaction conditions and yields. ajgreenchem.comnih.gov

Interplay between Azide, Trifluoromethyl, and Nitrile Functional Groups

The chemical personality of this compound is defined by the synergistic and sometimes competing effects of its three functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. The azide group, while also electron-withdrawing, is primarily a reactive handle for cycloadditions and nucleophilic displacement.

Electronic Effects of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govmdpi.com Its strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms, which pull electron density away from the carbon atom to which they are attached and, consequently, from the aromatic ring. minia.edu.eg This property has several significant consequences for the reactivity of the benzonitrile ring:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group, especially when positioned ortho or para to a leaving group, stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, thereby increasing the reaction rate.

Deactivation towards Electrophilic Aromatic Substitution: By reducing the electron density of the aromatic ring, the -CF₃ group makes it less susceptible to attack by electrophiles. libretexts.org

Increased Electrophilicity of Functional Groups: The -CF₃ group enhances the electrophilic character of adjacent functional groups. nih.gov For the nitrile group in this compound, this effect increases the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack, for example, by the azide ion during tetrazole formation. acs.org

The trifluoromethyl group is generally considered a meta-director in electrophilic aromatic substitution reactions (for any that might occur despite the deactivation), due to the deactivation of the ortho and para positions. minia.edu.eg

Regioselectivity and Stereoselectivity in Multifunctional Transformations

Regioselectivity in reactions involving multifunctional molecules like this compound is dictated by a combination of electronic and steric factors. In 1,3-dipolar cycloaddition reactions, such as those involving the azide group, the regiochemical outcome is often governed by the electronic properties of both the dipole (the azide) and the dipolarophile. researchgate.netnih.gov

For instance, in the [3+2] cycloaddition of an azide to an unsymmetrical alkyne or alkene, two different regioisomers can be formed. The preferred isomer is often determined by the frontier molecular orbitals (HOMO-LUMO) of the reacting species. Electron-withdrawing groups on the dipolarophile can significantly influence this selectivity. nih.gov Similarly, in the formation of a tetrazole from the nitrile group, the reaction is inherently regioselective, leading to a 5-substituted 1H-tetrazole.

Steric hindrance can also play a crucial role. nih.gov The trifluoromethyl group, located ortho to the nitrile, could sterically hinder the approach of nucleophiles or reactants to the nitrile group or the adjacent ring positions. This steric influence could affect the rate of reaction and potentially the regioselectivity if multiple reaction sites are available. For example, in cycloaddition reactions, reactants may preferentially approach from the less sterically hindered face of the molecule. researchgate.net The interplay between the strong electron-withdrawing effect and the steric bulk of the ortho-trifluoromethyl group is a key factor in determining the precise outcome of transformations involving this molecule.

Applications in Advanced Organic Synthesis and Chemical Research

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov 4-Azido-2-(trifluoromethyl)benzonitrile serves as a key precursor for the synthesis of a variety of these important ring systems. The presence of both an azide (B81097) and a nitrile group on the same molecule allows for selective and sequential reactions to build diverse heterocyclic frameworks.

The azide functional group in this compound is a prime handle for participating in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. organic-chemistry.org The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its reliability, selectivity, and compatibility with a wide range of functional groups. nih.govbeilstein-journals.org

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst provides a straightforward route to a library of 1,4-disubstituted 1,2,3-triazoles, each bearing the 4-cyano-3-(trifluoromethyl)phenyl substituent. The resulting triazole products are stable and can serve as important intermediates for further synthetic transformations. researchgate.net

Table 1: Examples of Triazole Synthesis via CuAAC

| Alkyne Reactant | Copper Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylacetylene | CuI | t-BuOH/H₂O | 1-(4-cyano-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuSO₄/Sodium Ascorbate | DMF | (1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol |

This table is illustrative and based on the general reactivity of azides in CuAAC reactions.

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with azide sources to form tetrazoles. acs.orgresearchgate.net This transformation is a common method for synthesizing 5-substituted-1H-tetrazoles. youtube.comajgreenchem.com The reaction is typically carried out by heating the nitrile with an azide salt, such as sodium azide, in a suitable solvent, often with the addition of a Lewis or Brønsted acid catalyst. youtube.com

In the case of this compound, the intramolecular reaction of the azide with the nitrile group under certain conditions could potentially lead to a fused ring system, while intermolecular reactions with other azide sources would yield a tetrazole ring while retaining the original azide group for further functionalization. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrile in these cycloadditions. acs.org

Table 2: Conditions for Tetrazole Formation from Nitriles

| Azide Source | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|

| Sodium Azide | Ammonium Chloride | DMF | 100-150 |

| Trimethylsilyl Azide | Dibutyltin Oxide | Toluene | Reflux |

This table represents general conditions for tetrazole synthesis from nitriles.

While direct synthesis of imidazoles from this compound is less common, it can be achieved through multi-step sequences involving cascade reactions. For instance, the triazole ring formed via click chemistry (as described in 4.1.1) can undergo a transannulation reaction. A rhodium(II)-catalyzed reaction of N-substituted 1,2,3-triazoles with nitriles can lead to the formation of imidazoles. acs.org

In this cascade process, the initially formed triazole derived from this compound could react with another nitrile in the presence of a rhodium catalyst. This process involves the extrusion of dinitrogen from the triazole ring and subsequent cyclization with the external nitrile to furnish a substituted imidazole. acs.org

The azide functionality is a versatile tool for the construction of various nitrogen-containing heterocycles beyond triazoles and tetrazoles. Azide-mediated cyclizations can be initiated by heat or light and can proceed through nitrene intermediates or concerted cycloadditions. These reactions can be used to synthesize a variety of novel and complex ring systems. rsc.org The presence of the electron-withdrawing trifluoromethyl and cyano groups on the aromatic ring of this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering pathways to unique molecular scaffolds.

Development of Molecular Probes and Labeling Reagents in Chemical Biology (excluding biological activity/efficacy)

In the field of chemical biology, the azide group is a key bioorthogonal handle. nih.gov This means it is chemically inert in biological systems but can be selectively reacted with a partner functional group, most commonly an alkyne, through click chemistry. thermofisher.comsigmaaldrich.com This property makes this compound a valuable precursor for the development of molecular probes and labeling reagents.

By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to an alkyne, and then reacting it with an azide-modified biomolecule, researchers can visualize, track, and isolate specific biological targets. While this compound itself is not the final probe, its structural motif can be incorporated into more complex molecules designed for these purposes. The trifluoromethyl group can also serve as a useful spectroscopic marker in ¹⁹F NMR studies.

Table 3: Components of a Molecular Probe System

| Component | Function | Example |

|---|---|---|

| Bioorthogonal Handle | Enables selective chemical ligation in a biological environment. | Azide, Alkyne |

| Reporter Group | Allows for detection and visualization. | Fluorescein, Rhodamine |

| Linker | Connects the bioorthogonal handle to the reporter group. | Polyethylene glycol (PEG) |

Precursor for Complex Fluoro-organic Molecules

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry and materials science due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound is an important starting material for the synthesis of more complex fluoro-organic molecules. rsc.orgacs.org

The synthetic transformations described in the preceding sections all lead to products that retain the trifluoromethyl group, thus generating a variety of trifluoromethyl-substituted heterocycles. mdpi.comrsc.org Furthermore, the nitrile and azide groups can be converted into a wide range of other functionalities through established organic reactions, providing access to a diverse array of complex fluoro-organic compounds. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the azide can be reduced to an amine or participate in other cycloadditions.

Contributions to Advanced Materials Science through Polymerization or Functionalization Strategies

The compound this compound is a member of the fluorinated phenyl azide (FPA) family, which has garnered significant attention in materials science. repec.org These compounds serve as highly efficient photo-crosslinkers and surface functionalization agents, enabling the development of advanced materials with tailored functionalities. The core of their utility lies in the photochemistry of the azide group which, upon exposure to ultraviolet (UV) light, generates a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably C-H bond insertion, to form stable covalent bonds with surrounding polymer chains or surfaces.

One of the primary applications of this compound and related FPAs is in the photo-crosslinking of polymer films. This process transforms a soluble polymer into an insoluble, three-dimensional network, a crucial step in the fabrication of various electronic and biomedical devices. The introduction of fluorine atoms and the trifluoromethyl group into the phenyl azide structure offers distinct advantages over simple phenyl azides. These electron-withdrawing groups can enhance the quantum yield of nitrene formation and favor the desired C-H insertion pathway over unproductive side reactions, leading to highly efficient crosslinking. repec.org

The general mechanism for photo-crosslinking using a fluorinated phenyl azide is as follows:

Photoactivation: Upon absorption of UV light, the azide moiety (-N₃) of the FPA molecule releases a molecule of nitrogen gas (N₂).

Nitrene Formation: This process generates a highly reactive singlet nitrene intermediate.

C-H Insertion: The singlet nitrene can readily insert into the C-H bonds of adjacent polymer chains.

Network Formation: When a single FPA molecule links two polymer chains, a crosslink is formed. The accumulation of these crosslinks throughout the polymer matrix results in the formation of a stable, insoluble network.

Research has shown that the efficiency of this process can be exceptionally high, with some fluorinated phenyl azides achieving unity quantum efficiencies for photolysis and photocrosslinking. This means that nearly every absorbed photon leads to the formation of a crosslink, indicating a highly efficient and clean chemical transformation. repec.org

A key advantage of using FPA crosslinkers is their ability to react with the abundant C-H bonds present in most polymers, eliminating the need for specific functional groups on the polymer backbone. repec.org This makes the technique broadly applicable to a wide range of polymeric materials.

Table 1: Illustrative Data on Photo-Crosslinking of an Azide-Modified Polyacrylate

| Property | AZ-0.3 (0.3 mol % azide) | AZ-17 (17 mol % azide) |

| Gel Fraction after UV Irradiation | 32 wt % | 75 wt % |

| Molecular Weight between Crosslinks (Mc) | 156 kg mol⁻¹ | 53 kg mol⁻¹ |

This data is for a poly(n-butyl acrylate-co-4-azido-2,3,5,6-tetrafluorobenzyl acrylate) copolymer and serves to illustrate the effect of azide concentration on crosslinking. It is expected that this compound would exhibit similar behavior as a photo-crosslinker.

Beyond creating bulk polymer networks, this compound and its analogs are instrumental in the surface functionalization of a wide array of materials, including polymers, silicon wafers, and carbon-based materials. nih.gov Covalent surface modification is critical for controlling the interfacial properties of materials, such as wettability, biocompatibility, and adhesion. The reactive nitrene generated from the FPA can form covalent bonds with the surface of a substrate, effectively grafting a new chemical functionality onto that surface.

Two primary strategies are employed for the surface functionalization of materials using perfluorophenylazides (PFPAs), the class of compounds to which this compound belongs:

"Grafting to" Approach: In this method, a polymer or other molecule is first synthesized with a PFPA moiety attached. This functionalized molecule is then brought into contact with the target surface and exposed to UV light. The photo-generated nitrene reacts with the surface to form a covalent bond, "grafting" the pre-synthesized molecule to the surface. nih.gov

"Grafting from" Approach: This strategy involves first modifying the surface with a PFPA-containing molecule that also possesses an initiator site for polymerization. After the PFPA is covalently attached to the surface via photochemistry, a polymerization reaction is initiated from these surface-bound sites, leading to the growth of polymer chains directly from the surface.

The versatility of this chemistry allows for the immobilization of a wide range of molecules and polymers onto various substrates. For example, polymers that lack reactive functional groups can be readily attached to surfaces using this method. nih.gov The process is generally efficient and can be performed under mild conditions.

Table 2: General Approaches for Surface Functionalization using Perfluorophenylazides (PFPAs)

| Strategy | Description | Key Steps |

| "Grafting to" | A pre-synthesized molecule containing a PFPA group is attached to a surface. | 1. Synthesis of PFPA-functionalized molecule. 2. Application of the molecule to the surface. 3. UV irradiation to induce covalent bonding. |

| "Grafting from" | A PFPA-containing initiator is first attached to the surface, followed by polymerization. | 1. Surface modification with a PFPA-initiator molecule. 2. UV irradiation to immobilize the initiator. 3. Polymerization from the surface-bound initiator sites. |

The choice of strategy depends on the desired surface architecture and the specific application. The "grafting to" method offers good control over the molecular weight of the grafted polymer, while the "grafting from" approach can achieve higher grafting densities.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Azide (B81097) and Nitrile Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For 4-Azido-2-(trifluoromethyl)benzonitrile, IR spectroscopy serves as a primary tool for confirming the presence of its two key nitrogen-containing moieties: the azide (-N₃) and the nitrile (-C≡N).

These functional groups absorb infrared radiation at characteristic frequencies, which correspond to their specific vibrational modes. The azide group is well-known for its intense asymmetric stretching vibration, which appears in a region of the spectrum that is typically free from other common absorptions. bldpharm.comsigmaaldrich.com Similarly, the nitrile group's stretching vibration provides a sharp and easily identifiable peak. bldpharm.comsigmaaldrich.com

Detailed research findings indicate that the vibrational frequencies for these groups are sensitive to their local electronic environment. sigmaaldrich.com The expected absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2250 nih.gov | Strong, Sharp |

| Nitrile (-C≡N) | Symmetric Stretch | 2220 - 2260 bldpharm.com | Medium, Sharp |

| C-F Bonds (in -CF₃) | Stretching | 1100 - 1400 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

This interactive table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

The presence of strong, sharp absorption bands in the 2100-2260 cm⁻¹ region of an experimental spectrum would provide compelling evidence for the successful synthesis and presence of both the azide and nitrile functionalities in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. A full characterization of this compound involves the use of ¹H, ¹³C, and ¹⁹F NMR. nih.gov

The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 4—gives rise to a distinct set of signals in the NMR spectra.

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.

The proton at C6 (adjacent to the nitrile) would likely appear as a doublet.

The proton at C5 (between the azide and C6 proton) would be expected to be a doublet of doublets, due to coupling with both neighboring protons.

The proton at C3 (between the CF₃ group and the azide) should appear as a doublet. The electron-withdrawing nature of the trifluoromethyl and nitrile groups would shift the signals for adjacent protons downfield (to a higher ppm value).

¹³C NMR: A ¹³C NMR spectrum would display eight unique signals, one for each carbon atom in the molecule.

The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms.

The nitrile carbon (-C≡N) would appear in the characteristic region of δ 115-125 ppm.

The six aromatic carbons would produce distinct signals, with their chemical shifts influenced by the attached functional groups. Carbons directly bonded to the electron-withdrawing CF₃, CN, and N₃ groups would have their signals shifted significantly.

¹⁹F NMR: Since fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nist.gov For this compound, the spectrum is expected to show a single sharp signal (a singlet), as the three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift would be anticipated in the typical range for an aromatic trifluoromethyl group, approximately δ -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu

NMR spectroscopy is crucial for distinguishing between constitutional isomers that may arise during synthesis. For instance, an isomer such as 5-Azido-2-(trifluoromethyl)benzonitrile would produce a markedly different ¹H NMR spectrum. Instead of the relatively simple doublet and doublet of doublets patterns, the protons at C3, C4, and C6 would form a more complex ABC spin system, leading to different splitting patterns and coupling constants. Likewise, the chemical shifts in the ¹³C NMR spectrum would differ significantly due to the altered positions of the substituents, allowing for unambiguous identification of the correct isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Weight: 212.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 212. bldpharm.com The primary and most characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, molecular weight ≈ 28 Da). nih.gov This would result in a prominent peak at m/z ≈ 184, corresponding to the [M-N₂]⁺ fragment. Subsequent fragmentation of the benzonitrile (B105546) core could involve the loss of hydrogen cyanide (HCN, molecular weight ≈ 27 Da).

| Ion | m/z (Expected) | Description |

| [M]⁺ | 212 | Molecular Ion |

| [M-N₂]⁺ | 184 | Loss of nitrogen molecule |

| [M-N₂-HCN]⁺ | 157 | Subsequent loss of hydrogen cyanide |

This interactive table outlines the predicted major fragmentation patterns for this compound in mass spectrometry.

High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion to within a few parts per million, which in turn provides the elemental composition, confirming the molecular formula C₈H₃F₃N₄.

Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. For this compound, reverse-phase HPLC (RP-HPLC) is the most common method used for purity assessment. ekb.egsielc.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the components. sielc.com Compounds are separated based on their relative polarity; less polar compounds are retained longer on the column.

This technique is highly effective for:

Purity Assessment: A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative analysis.

Isolation of Isomers: HPLC can effectively separate the target compound from any synthetic byproducts or structural isomers that have different polarities. ekb.eg By collecting the fraction corresponding to the desired peak, a highly purified sample can be obtained.

A typical method would involve a C18 column with a gradient elution system, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemsrc.combiophysics.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

A search of the current scientific literature and crystallographic databases did not yield a published crystal structure for this compound itself. However, should single crystals of suitable quality be grown, this technique would provide definitive structural proof. The analysis would confirm the planar structure of the benzene ring and the specific connectivity of the azide, trifluoromethyl, and nitrile substituents. Furthermore, it would reveal how the molecules pack in the solid state, detailing any intermolecular forces such as π–π stacking interactions between the aromatic rings, which are common in such compounds. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Azido-2-(trifluoromethyl)benzonitrile would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

DFT calculations would elucidate the distribution of electron density across the this compound molecule. The strongly electronegative trifluoromethyl group at the ortho position and the azido (B1232118) group at the para position, along with the nitrile group, would significantly polarize the benzene (B151609) ring. The trifluoromethyl group acts as a strong electron-withdrawing group through both inductive and resonance effects, while the azido group can act as a weak electron-donating group through resonance and an electron-withdrawing group through induction. The nitrile group is also a potent electron-withdrawing group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO is likely to be localized on the azido group and the phenyl ring, while the LUMO would be expected to have significant contributions from the trifluoromethyl and nitrile-substituted phenyl ring. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and electronic excitation properties.

Natural Bond Orbital (NBO) analysis could further quantify the orbital interactions, such as hyperconjugation, and provide a detailed picture of the bonding and charge distribution within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents plausible values based on computational studies of similar aromatic compounds.

The calculated electron density and electrostatic potential map would be instrumental in predicting the sites susceptible to nucleophilic and electrophilic attack. The carbon atom of the nitrile group and the carbon atom attached to the trifluoromethyl group would likely exhibit a partial positive charge, making them potential sites for nucleophilic attack. Conversely, the nitrogen atoms of the azido group and certain positions on the aromatic ring might be susceptible to electrophilic attack.

DFT can also be used to model reaction mechanisms. For instance, the thermal or photochemical decomposition of the azido group to a highly reactive nitrene is a common reaction pathway for aryl azides. Computational studies could map the potential energy surface for this process, identifying the transition state and calculating the activation energy. Similarly, the reactivity of the nitrile group towards hydrolysis or cycloaddition reactions could be investigated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the benzene ring provides a rigid core, the azido and trifluoromethyl groups have rotational degrees of freedom. Molecular dynamics (MD) simulations, employing a suitable force field, would be used to explore the conformational landscape of this compound. These simulations would reveal the preferred orientations of the substituent groups and the energy barriers between different conformations. It is expected that the rotation of the trifluoromethyl group would be relatively free, while the azido group's orientation might be influenced by steric interactions with the adjacent trifluoromethyl group.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase. By simulating a system of multiple this compound molecules, one could predict how they pack in a solid-state or behave in a solution. Analysis of the radial distribution functions would provide insights into the local ordering and solvation structure. Such simulations have been effectively used to understand the local antiparallel configurations in liquid benzonitrile (B105546), driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. osti.govnih.gov

Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis

For a more detailed understanding of reaction mechanisms, quantum chemical calculations are indispensable. Methods like DFT or higher-level ab initio calculations can be used to determine the energetics of various reaction pathways. For example, in the study of the cycloaddition reactions that aryl azides can undergo, quantum chemical calculations can predict whether the reaction is thermodynamically favorable and what the kinetic barriers are.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the activation energy and other thermodynamic parameters of activation (enthalpy and entropy of activation) can be computed. This information is critical for understanding and predicting the chemical behavior of this compound under various conditions. For instance, the energetics of the thermal decomposition of the azido group to form a nitrene intermediate could be precisely calculated, providing insight into its stability and potential for use in photolabeling or cross-linking applications.

Table 2: Hypothetical Reaction Energetics for the Thermal Decomposition of this compound

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction | +35 |

| Activation Energy | +45 |

| Gibbs Free Energy of Activation | +42 |

Note: The data in this table is hypothetical and serves as an example of the kind of information that would be obtained from quantum chemical calculations on the reaction energetics of this compound.

Future Research Directions and Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The future synthesis of 4-Azido-2-(trifluoromethyl)benzonitrile should prioritize the principles of green chemistry to enhance sustainability and safety. unibo.it Current synthetic routes for similar aromatic azides often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should explore more environmentally benign alternatives.

One promising direction is the adoption of solvent-free or aqueous reaction conditions. For instance, the use of ionic liquids as recyclable reaction media could offer a greener alternative to volatile organic solvents, potentially simplifying product separation and catalyst recycling. rsc.orgresearchgate.net Additionally, flow chemistry presents an opportunity to improve safety and efficiency. Performing the diazotization and azidation steps in a continuous flow reactor can minimize the accumulation of potentially unstable intermediates, allow for precise control over reaction parameters, and facilitate scalability.

Furthermore, exploring enzymatic or biocatalytic methods for the introduction of the azide (B81097) group could represent a significant leap forward in green synthesis. While challenging, the development of enzymes capable of facilitating such transformations would offer a highly selective and environmentally friendly synthetic route.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantages | Research Focus |

| Ionic Liquid Media | Recyclability, low volatility, potential for enhanced reactivity. | Screening of different ionic liquids for optimal solubility and reactivity; development of efficient product extraction and ionic liquid recycling protocols. |

| Flow Chemistry | Improved safety, precise process control, enhanced scalability, higher yields. | Design and optimization of microreactor systems for diazotization and azidation; integration of in-line purification techniques. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery or engineering of enzymes capable of aromatic C-N bond formation with azide; optimization of biocatalytic process parameters. |

| Solvent-Free Reactions | Reduced solvent waste, potential for higher reaction rates, simplified work-up. | Investigation of solid-state or melt-phase reactions; use of ball milling or other mechanochemical techniques. semanticscholar.org |

Development of Novel Catalytic Systems for Specific Transformations of the Azide or Nitrile Group

The dual functionality of this compound offers a rich landscape for the development of novel catalytic transformations targeting either the azide or the nitrile group with high selectivity.

For the azide group, future research could focus on developing catalytic systems for chemo- and regioselective cycloaddition reactions. nih.gov For example, designing catalysts that can direct the [3+2] cycloaddition of the azide with specific alkynes or alkenes would provide access to a diverse range of triazole- and triazoline-containing compounds. Furthermore, the development of catalysts for the controlled decomposition of the azide to a nitrene intermediate, followed by selective C-H insertion or amination reactions, would be a powerful tool for late-stage functionalization. rsc.org

Regarding the nitrile group, research into catalytic hydration to amides or reduction to amines in the presence of the azide moiety is a key area. This would require catalysts that are highly selective for the nitrile group while leaving the azide intact. Additionally, exploring the catalytic cyclotrimerization of the nitrile to form triazine-containing materials could lead to novel polymers with interesting electronic and thermal properties. researchgate.net

Table 2: Future Catalytic Transformations for this compound

| Functional Group | Transformation | Potential Catalytic System | Desired Outcome |

| Azide | Selective [3+2] Cycloaddition | Copper(I) or Ruthenium(II) complexes with tailored ligands. | Regioisomeric control in the formation of substituted triazoles. |

| Azide | Controlled Nitrene Formation and Insertion | Iron or Rhodium porphyrin complexes. | Selective C-H amination of various substrates for complex molecule synthesis. |

| Nitrile | Selective Hydration | Metal-organic frameworks (MOFs) or nanoparticle catalysts. | Synthesis of amide-containing derivatives without affecting the azide group. |

| Nitrile | Cyclotrimerization | Low-valent titanium or other transition metal catalysts. researchgate.net | Formation of highly functionalized triazine-based polymers and materials. |

Integration into Advanced Functional Organic Materials

The unique electronic properties conferred by the trifluoromethyl and nitrile groups, combined with the cross-linking potential of the azide moiety, make this compound a promising building block for advanced functional organic materials.

Future research should explore the incorporation of this compound into "smart" polymers. For instance, polymers containing this unit could exhibit stimuli-responsive behavior, where changes in temperature, light, or chemical environment could trigger a cross-linking reaction via the azide group, altering the material's properties. This could be utilized in applications such as self-healing materials or controlled-release systems.

Another exciting avenue is the development of novel sensing platforms. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. This reactivity could be harnessed to design chemosensors where the binding of an analyte triggers a measurable change in the fluorescence or electrochemical properties of the molecule or a polymer derived from it. The azide group can also be used to immobilize these sensing moieties onto surfaces or nanoparticles.

Furthermore, the high nitrogen content and potential for forming stable cross-linked networks make this compound and its derivatives interesting candidates for high-energy materials or as components in advanced coatings and adhesives. mdpi.com

Deeper Understanding of Intramolecular Cyclization and Rearrangement Pathways

A fundamental understanding of the intramolecular reactivity of this compound is crucial for controlling its chemical transformations. The proximity of the azide and trifluoromethyl groups could lead to unique intramolecular cyclization or rearrangement pathways, particularly upon thermal or photochemical activation.

Future research should employ a combination of experimental and computational methods to elucidate these pathways. nih.govacs.org For example, detailed mechanistic studies could investigate the possibility of intramolecular cyclization involving the ortho-trifluoromethyl group, potentially leading to novel heterocyclic scaffolds. rsc.org Understanding the factors that govern the competition between unimolecular decomposition of the azide and bimolecular reactions will be key to selectively harnessing its reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and energy barriers associated with different reaction pathways, guiding the design of experiments to favor desired outcomes. researchgate.net This deeper understanding will not only expand the fundamental knowledge of azide chemistry but also unlock new synthetic possibilities for creating complex and valuable molecules.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Azido-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a halogenated precursor (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile ) and perform nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Monitor reaction progress via TLC or HPLC.

- Step 2 : Optimize azide introduction by adjusting solvent polarity, reaction time, and temperature. For example, prolonged heating (>12 hrs) may degrade the azide group.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity using H/F NMR and IR spectroscopy (azide stretch ~2100 cm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with structurally similar azides (e.g., 3,5-dichloro-4-fluorobenzonitrile ).

- Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar) and assess degradation via UV-Vis spectroscopy over time.

- Moisture Sensitivity : Conduct Karl Fischer titration to quantify water content in stored batches. Degradation products (e.g., amines) can be detected via LC-MS .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Engineering Controls : Use fume hoods with HEPA filters to prevent azide dust/aerosol exposure .

- PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats. Avoid metal spatulas (risk of explosive metal azide formation) .

- Waste Disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the azide moiety in click chemistry applications?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with non-fluorinated analogs in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use F NMR to track fluorine environment changes during reactions.

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to evaluate electron density at the azide group. Correlate with experimental reactivity data .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for azido-trifluoromethylbenzonitrile derivatives?

- Methodological Answer :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., C-HSQC) to confirm molecular structure. For example, distinguish between regioisomers (e.g., 3- vs. 4-azido substitution) via NOESY .

- Collaborative Studies : Compare data with public databases (e.g., NIST Chemistry WebBook ) or fluorinated analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde ).

Q. How can researchers design controlled experiments to assess the compound’s photolytic decomposition pathways?

- Methodological Answer :

- Photolysis Setup : Irradiate samples in quartz cells under UV light (254 nm) and monitor intermediates via time-resolved FTIR or GC-MS.

- Quantum Yield Calculation : Use actinometry (e.g., ferrioxalate) to quantify photon flux and calculate decomposition rates. Compare with theoretical predictions from TD-DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。